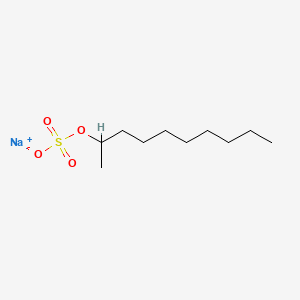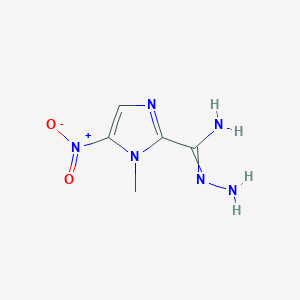
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide typically involves the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of a copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields .
Industrial Production Methods
Industrial production methods for imidazoles often involve the use of high-yielding, scalable processes. For instance, the Van Leusen imidazole synthesis and the Radziszewski reaction are commonly employed . These methods are advantageous due to their efficiency and the ability to incorporate various functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of nitro derivatives.
Substitution: Substitution reactions often occur at the nitro group, where nucleophiles replace the nitro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, copper catalysts for cycloaddition, and various oxidizing and reducing agents . The reaction conditions are generally mild, allowing for the inclusion of a variety of functional groups.
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles, amino derivatives, and other functionalized imidazoles .
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide involves its interaction with molecular targets and pathways. The nitro group can be reductively activated in hypoxic cells, leading to redox recycling or decomposition into toxic products . This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
- 1-Methyl-5-nitro-1H-imidazole-2-methanol
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole
Uniqueness
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide is unique due to its specific substitution pattern and the presence of the carbohydrazonamide group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
37741-87-0 |
|---|---|
Molekularformel |
C5H8N6O2 |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
N'-amino-1-methyl-5-nitroimidazole-2-carboximidamide |
InChI |
InChI=1S/C5H8N6O2/c1-10-3(11(12)13)2-8-5(10)4(6)9-7/h2H,7H2,1H3,(H2,6,9) |
InChI-Schlüssel |
DVDDPFRMIWSHHY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1C(=NN)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





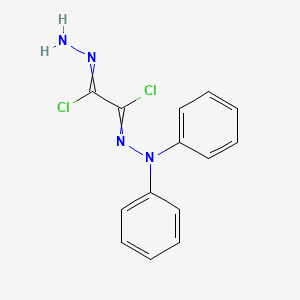



![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
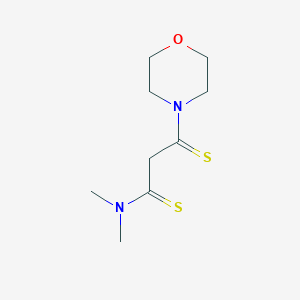
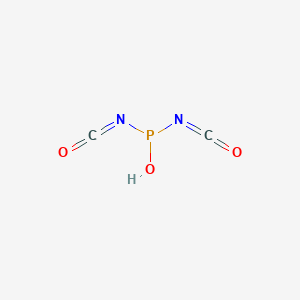
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
